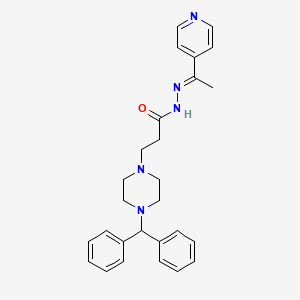

![molecular formula C22H21N5O2S B2764275 N1-(o-tolyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 895791-49-8](/img/structure/B2764275.png)

N1-(o-tolyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

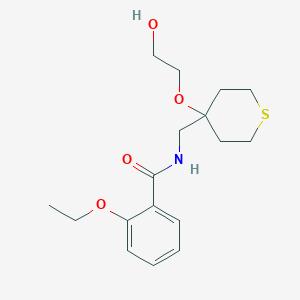

The compound is a complex organic molecule that contains thiazolo[3,2-b][1,2,4]triazole and oxalamide groups, as well as o-tolyl (2-methylphenyl) substituents. Thiazolo[3,2-b][1,2,4]triazoles are heterocyclic compounds that contain both sulfur and nitrogen atoms, and they are often studied for their potential biological activities . Oxalamides are a type of amide, which are common functional groups in biochemistry and drug design.

Scientific Research Applications

Synthesis and Chemical Properties

Thiazole and triazole derivatives have been widely explored for their diverse chemical and biological properties. These compounds are synthesized through various methods, including condensation reactions and cyclization processes. For example, the synthesis of oxazoles, thiazoles, and related heterocycles often involves the reaction of N-(methylthioalkylidene)glycine ethyl ester with diethyl oxalate or acid halides in the presence of a base (Yokoyama, 1994). Such methods provide a versatile approach to creating a variety of heterocyclic compounds with potential pharmacological activities.

Biological Activities

The biological activities of thiazole and triazole derivatives are extensively studied due to their potential therapeutic applications. These compounds have demonstrated a range of activities, including antibacterial, antifungal, and anticancer properties. For instance, a small library of oxa(thia)zole compounds showed significant antibacterial activity against Staphylococcus aureus, highlighting the potential of these scaffolds in developing new antibacterial agents (Sanz-Cervera et al., 2009). Moreover, certain thiazolo[3,2-b]-1,2,4-triazoles have been investigated for their protective effects against ethanol-induced oxidative stress in mice, indicating their potential in oxidative stress-related disorders (Aktay et al., 2005).

Potential Applications

Research on thiazole and triazole derivatives extends beyond their biological activities, exploring their use as sensors, catalysts, and in material science. For example, certain compounds have been developed as selective sensors for metal ions, which could have applications in environmental monitoring and analytical chemistry (Ruan et al., 2011). Additionally, molybdenum oxides have been employed as catalysts for the synthesis of oxazolines and thiazolines, demonstrating the utility of these compounds in facilitating organic transformations (Sakakura et al., 2005).

Mechanism of Action

properties

IUPAC Name |

N'-(2-methylphenyl)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O2S/c1-14-7-3-5-9-17(14)19-25-22-27(26-19)16(13-30-22)11-12-23-20(28)21(29)24-18-10-6-4-8-15(18)2/h3-10,13H,11-12H2,1-2H3,(H,23,28)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUFLNKVNGPODW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(o-tolyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(2-methoxyacetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2764196.png)

![2,5-Diazabicyclo[4.2.0]octan-3-one](/img/structure/B2764198.png)

![5-Chloro-3-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2764200.png)

![N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2764201.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2764204.png)

![6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole](/img/structure/B2764206.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2764212.png)

amine](/img/structure/B2764214.png)